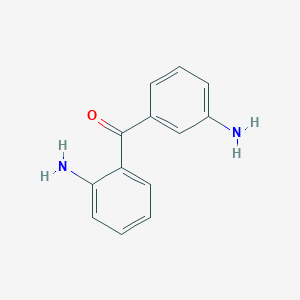

2,3'-Diaminobenzophenone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

(2-aminophenyl)-(3-aminophenyl)methanone |

InChI |

InChI=1S/C13H12N2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,14-15H2 |

InChI Key |

LYSJSRSBKUIFDF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Challenges for 2,3 Diaminobenzophenone

Catalytic Reduction Approaches for 2,3'-Diaminobenzophenone Synthesis

The principal and most documented method for synthesizing this compound is through the catalytic reduction of its corresponding dinitro precursor. This approach leverages standard hydrogenation techniques common in organic synthesis.

Reduction of 2,3'-Dinitrobenzophenone Precursors

The synthesis of this compound is commonly achieved via the catalytic hydrogenation of 2,3'-Dinitrobenzophenone. nasa.gov This process involves the reduction of the two nitro groups (-NO₂) on the benzophenone (B1666685) backbone to amino groups (-NH₂). The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). nasa.govcore.ac.uk The precursor, 2,3'-Dinitrobenzophenone, is suspended in a suitable organic solvent, such as ethyl acetate (B1210297), for the reaction. nasa.gov The fundamental transformation involves the addition of hydrogen (H₂) across the nitro groups in the presence of the catalyst, leading to the formation of the desired diamine and water as a byproduct.

Optimization of Catalytic Hydrogenation Conditions

Research efforts have explored various conditions to optimize the synthesis of this compound. One documented method utilizes a Parr low-pressure hydrogenator, which allows for controlled addition of hydrogen gas. nasa.gov Key parameters that are manipulated to enhance the reaction include the choice of catalyst, solvent, hydrogen pressure, and the use of additives.

In one set of experiments, 10% Palladium on carbon (Pd/C) was used as the catalyst. nasa.gov The reaction was conducted in ethyl acetate under a hydrogen pressure of 50 psig. nasa.gov An attempt to improve the reaction environment and product isolation involved the addition of magnesium sulfate (B86663) (MgSO₄) as a drying agent during the hydrogenation process. nasa.gov Despite these efforts, which led to the uptake of the calculated amount of hydrogen, challenges in purifying the final product remained. nasa.gov The reaction time noted in one instance was three hours, after which the calculated amount of hydrogen had been consumed. nasa.gov

Table 1: Catalytic Hydrogenation Conditions for this compound Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Precursor | 2,3'-Dinitrobenzophenone | nasa.gov |

| Catalyst | 10% Palladium on Carbon (Pd/C) | nasa.gov |

| Solvent | Ethyl Acetate | nasa.gov |

| Hydrogen Pressure | 50 psig | nasa.gov |

| Additive | Magnesium Sulfate (MgSO₄) (in some trials) | nasa.gov |

| Apparatus | Parr low-pressure hydrogenator | nasa.gov |

Exploration of Alternative Synthetic Pathways

While catalytic reduction of the dinitro precursor is the most direct route, alternative synthetic strategies for related diaminobenzophenones have been developed, which could theoretically be adapted for the 2,3'-isomer. One such process involves a multi-step sequence starting from different precursors. For the synthesis of 3,3'- or 3,4'-diaminobenzophenone, a method has been described that begins with a Friedel-Crafts reaction between a nitrobenzoyl chloride and chlorobenzene. google.com The resulting chloronitrobenzophenone (B8372019) mixture is then nitrated to form a chlorodinitrobenzophenone mixture. google.com The final step involves simultaneous catalytic reduction of the nitro groups and dechlorination to yield the diaminobenzophenone. google.com This pathway avoids the direct synthesis and isolation of a dinitrobenzophenone isomer, instead creating the diamine from a more complex intermediate mixture.

Documented Challenges in Synthesizing this compound

The synthesis of this compound is not without significant difficulties, particularly concerning the purification and isolation of the final product. Research reports have explicitly noted that efforts to synthesize this specific isomer have "met with little success". nasa.gov

A primary challenge is the physical state of the crude product. Following the catalytic reduction of 2,3'-Dinitrobenzophenone and removal of the solvent, the product is obtained as a yellow oil. nasa.gov This oily nature complicates purification significantly. Standard crystallization techniques have proven ineffective; attempts to recrystallize the compound from ethanol (B145695), as had been previously reported by Staedel, were unsuccessful. nasa.gov To date, all documented attempts to crystallize this oily material have failed. nasa.gov

Alternative purification methods have also been explored with limited success. Sublimation was attempted as a means of purification. nasa.gov While a fraction could be recovered at a bath temperature of 110°C and 0.05 torr, the rate of deposition was deemed too slow to be practical. nasa.gov Increasing the temperature to 115-118°C accelerated the sublimation rate, but resulted in a product with a very wide and impure melting point range of 116-175°C. nasa.gov These persistent difficulties in purification represent a major hurdle in obtaining high-purity this compound for subsequent applications, such as polymerization. nasa.gov

Table 2: Summary of Purification Challenges

| Purification Method | Observation | Outcome | Source |

|---|---|---|---|

| Crystallization | The product is a yellow oil. | Attempts to crystallize from ethanol failed. | nasa.gov |

| Sublimation (110°C) | A fraction was recovered. | The rate of deposition was too slow to be practical. | nasa.gov |

| Sublimation (115-118°C) | Sublimate obtained at a reasonable rate. | The product had a very broad melting point (116-175°C), indicating impurity. | nasa.gov |

Advanced Chemical Reactions and Mechanistic Studies Involving 2,3 Diaminobenzophenone

Polymerization Reactions of 2,3'-Diaminobenzophenone

This compound serves as a key monomer in the synthesis of high-performance polymers, particularly polyimides. The spatial arrangement of its amino groups significantly impacts polymerization kinetics and the properties of the final polymer.

Polyimide Synthesis from this compound Monomers

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. pageplace.de The synthesis of polyimides from this compound typically follows a two-step process. The initial step involves the reaction of the diamine with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. vt.edu This is a nucleophilic substitution reaction where the amine groups attack the carbonyl carbons of the anhydride (B1165640). vt.edu Subsequent thermal or chemical imidization of the poly(amic acid) leads to the formation of the final polyimide, with the elimination of water. vt.edu The resulting polyimides find applications in various high-technology sectors, including aerospace and microelectronics. pageplace.de

Reactions with Pyromellitic Dianhydride (PMDA) and Benzophenonetetracarboxylic Acid Dianhydride (BTDA)

The reactivity of this compound has been extensively studied in polymerization with various dianhydrides, most notably Pyromellitic Dianhydride (PMDA) and 3,3',4,4'-Benzophenonetetracarboxylic Acid Dianhydride (BTDA). nasa.govscience.gov PMDA is a highly reactive dianhydride due to the electron-withdrawing nature of its structure, which enhances the electrophilicity of the anhydride carbonyls. vt.edu In contrast, BTDA, with its more flexible benzophenone (B1666685) linkage, offers different solubility and processing characteristics to the resulting polyimides. nasa.govnasa.gov The choice of dianhydride significantly influences the properties of the final polymer. For instance, the rigid structure of PMDA generally leads to polyimides with higher glass transition temperatures (Tg) compared to those derived from the more flexible BTDA. nasa.gov The reaction of 3,3'-diaminobenzophenone (B177173) with BTDA, for example, produces a polyimide with a relatively low softening temperature, which is advantageous for processability. nasa.gov

Influence of Amino Group Positional Isomerism on Polymerization Reactivity, including Ortho Deactivation

The positional isomerism of the amino groups in diaminobenzophenones plays a crucial role in their polymerization reactivity. The amino group at the 2-position (ortho to the carbonyl group) in this compound is significantly deactivated. nasa.gov This deactivation is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which reduces the nucleophilicity of the ortho-amino group. vt.edunasa.gov Consequently, this ortho-amino group may not readily participate in the polymerization reaction. nasa.gov This phenomenon, known as "ortho deactivation," can influence the structure and properties of the resulting polymer. In contrast, the amino group at the 3'-position (meta to the carbonyl group) retains its reactivity, allowing for polymerization to occur. nasa.gov This differential reactivity offers a potential route for creating polymers with specific architectures, where the unreacted ortho-amino group could be available for subsequent cross-linking reactions to enhance the thermal stability of the processed polyimide. nasa.gov

Studies on Resultant Polyimide Processability and Thermal Behavior

The processability and thermal behavior of polyimides derived from diaminobenzophenone isomers are critical for their practical applications. Polyimides based on 3,3'-diaminobenzophenone and BTDA exhibit a lower glass transition temperature, which is beneficial for processing. nasa.gov However, for high-temperature applications, a higher softening temperature is often required, which can be achieved through post-cure cross-linking. nasa.gov The thermal stability of these polyimides is generally excellent, with decomposition temperatures often exceeding 400°C. core.ac.uk The specific properties, such as the glass transition temperature (Tg) and thermal decomposition temperature, are highly dependent on the isomeric structure of the diamine and the dianhydride used in the synthesis. nasa.gov

| Diamine Isomer | Dianhydride | Glass Transition Temperature (Tg) | Reference |

| 3,3'-Diaminobenzophenone | BTDA | ~220°C | nasa.gov |

| 3,3'-Diaminobenzophenone | PMDA | Higher than BTDA-based polyimide | nasa.gov |

| 2,4'-Methylenedianiline | BTDA | ~272°C | nasa.gov |

Schiff Base Formation with this compound and Analogues

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. bohrium.com They are versatile ligands in coordination chemistry and have applications in various fields, including catalysis and materials science. sid.ir

Synthesis of Schiff Base Ligands

The synthesis of Schiff base ligands from diaminobenzophenones involves the reaction of the diamine with an appropriate aldehyde or ketone. bohrium.comsid.ir For instance, new symmetrical diimino tetradentate Schiff base ligands have been synthesized by reacting 3,4-diaminobenzophenone (B196073) with salicylaldehyde (B1680747) derivatives. researchgate.net Similarly, unsymmetrical Schiff bases can be prepared through a stepwise condensation. sid.ir The resulting Schiff base ligands can then be used to form metal complexes with various transition metals like Ni(II), Cu(II), and Co(II). bohrium.comresearchgate.net The characterization of these ligands and their metal complexes is typically carried out using techniques such as FT-IR, UV-vis, NMR spectroscopy, and mass spectrometry. bohrium.comresearchgate.net These studies help in understanding the coordination behavior of the ligands and the structural properties of the resulting complexes. bohrium.com

Application in Excited-State Intramolecular Proton Transfer (ESIPT) Research using Derivatives

Derivatives of diaminobenzophenones, particularly Schiff bases, serve as significant models for investigating excited-state intramolecular proton transfer (ESIPT) phenomena. kemisamfundet.se ESIPT is a photoreaction where a proton is transferred within the same molecule upon excitation by light. kemisamfundet.se This process is fundamental in various chemical and biological systems and is characterized by its ultrafast nature. kemisamfundet.senih.gov

In studies involving Schiff base derivatives of 3,3'-diaminobenzophenone, which are structurally related to this compound, researchers have explored the potential for double proton transfer. kemisamfundet.se These molecules possess two intramolecular hydrogen bonds, which allows for the existence of different tautomeric forms: the enol-enol (EE), keto-enol (KE), and keto-keto (KK) forms. kemisamfundet.se The transfer of a proton from a donor to an acceptor site within the molecule is triggered by the absorption of a photon, leading to the formation of a different tautomer. kemisamfundet.se

The dynamics of ESIPT are often studied using laser spectroscopy, which can follow the extremely fast reaction kinetics on the order of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). kemisamfundet.senih.gov For instance, an ultrafast ESIPT reaction occurring in less than 200 femtoseconds was identified as the primary deactivation pathway for the excited cis-EE tautomer in certain Schiff base derivatives. kemisamfundet.se This is followed by a rapid isomerization of the resulting cis-KE tautomer. kemisamfundet.se

The electronic properties of substituents on the aromatic rings of these diaminobenzophenone derivatives can significantly influence the ESIPT process. kemisamfundet.senih.gov By systematically altering these substituents, from electron-donating to electron-withdrawing groups, researchers can modulate the electron density within the molecule, which in turn affects the energetics and dynamics of the proton transfer. kemisamfundet.sescispace.com

Investigations into Tautomerism and Ultrafast Kinetics in Schiff Base Derivatives

The study of tautomerism in Schiff base derivatives of diaminobenzophenones is intricately linked to their ultrafast kinetics. Tautomers are structural isomers that readily interconvert, and in the case of these Schiff bases, the interconversion is often driven by proton transfer. nih.govdiva-portal.org The existence of multiple tautomeric forms (EE, KE, and KK) in systems with two intramolecular hydrogen bonds provides a rich ground for mechanistic studies. kemisamfundet.se

Laser spectroscopic techniques are crucial for probing the ultrafast kinetics of these tautomerization reactions. kemisamfundet.se A "pump-probe" method is often employed, where an initial laser pulse (the pump) excites the molecule, initiating the proton transfer, and a second, delayed pulse (the probe) monitors the resulting changes in the molecule's optical absorption. kemisamfundet.se This allows for real-time observation of the formation and decay of the different tautomeric species.

For example, research on Schiff bases derived from 3,3'-diaminobenzophenone has shown that after the initial ultrafast ESIPT, a slower isomerization process occurs on a picosecond timescale. kemisamfundet.se This isomerization deactivates the initially formed keto-tautomer, leading to a metastable ground-state species that eventually reverts to the original form. kemisamfundet.se The rate of this isomerization has been found to be dependent on the electron density in the aromatic ring, which is influenced by the nature of the substituents. kemisamfundet.se

Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to provide a deeper understanding of the reaction mechanisms. nih.govresearchgate.net These calculations help to elucidate the structures of the transition states and the potential energy surfaces governing the proton transfer and isomerization processes. researchgate.net

General Reactivity Patterns of Diaminobenzophenones

The amino groups of diaminobenzophenones are nucleophilic, meaning they can donate a pair of electrons to an electrophile to form a new covalent bond. This reactivity allows diaminobenzophenones to participate in nucleophilic substitution reactions. smolecule.comvt.edu In these reactions, the amino group acts as the nucleophile, attacking an electron-deficient center and displacing a leaving group.

This type of reaction is fundamental in the synthesis of various polymers, such as polyimides. vt.edu For instance, the reaction of a diaminobenzophenone with a dianhydride proceeds via a nucleophilic substitution mechanism where the amine attacks the carbonyl carbon of the anhydride. vt.edu The nucleophilicity of the diamine can be influenced by the presence of other functional groups on the benzophenone core. Electron-withdrawing groups, for example, can decrease the nucleophilicity of the amino groups. vt.edu

Nucleophilic aromatic substitution is another important reaction class, used in the synthesis of poly(arylene ether-ketones) and related polymers. vt.edu

Diaminobenzophenones readily undergo condensation reactions, particularly with aldehydes and ketones, to form Schiff bases (imines). smolecule.comroyalliteglobal.comsjirspace.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The formation of Schiff bases is a versatile method for creating new ligands for metal complexes and for synthesizing various organic compounds. royalliteglobal.combohrium.comresearchgate.net For example, new symmetrical diimino tetradentate Schiff base ligands have been synthesized by reacting 3,4-diaminobenzophenone with salicylaldehyde derivatives. researchgate.net Similarly, a novel azo-Schiff base ligand was derived from the condensation of 3,4-diaminobenzophenone with other aromatic aldehydes and amines. royalliteglobal.com These condensation reactions are crucial for building larger, more complex molecular architectures.

Studies on Substituent Effects in Diaminobenzophenone Reactions and Derivatives

The nature and position of substituents on the aromatic rings of diaminobenzophenones have a profound impact on their reactivity and the properties of their derivatives. kemisamfundet.selibretexts.org These substituent effects can be broadly categorized into electronic effects (resonance and inductive effects) and steric effects.

Electron-donating groups (like methoxy, -OCH₃) increase the electron density on the aromatic ring and can enhance the nucleophilicity of the amino groups. libretexts.org Conversely, electron-withdrawing groups (like nitro, -NO₂) decrease the electron density and reduce nucleophilicity. vt.edulibretexts.org These electronic effects directly influence the rates and outcomes of nucleophilic substitution and condensation reactions.

Studies on 2,5-diaminobenzophenone derivatives have also highlighted the importance of substituent effects in determining biological activity. researchgate.net Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features, including the nature of substituents, with the observed bioactivities. researchgate.net

Computational and Theoretical Investigations of 2,3 Diaminobenzophenone and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are foundational in predicting the molecular properties of compounds by solving the Schrödinger equation. These methods can accurately determine the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Structural Properties: By minimizing the energy of the molecule with respect to its nuclear coordinates, quantum chemistry techniques can predict its equilibrium geometry. This process, known as geometry optimization, yields precise values for bond lengths, bond angles, and dihedral angles. These structural parameters are crucial as they influence the molecule's reactivity, polarity, and physical state.

Electronic Properties: The electronic structure of a molecule dictates its stability and reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The difference between these energies, the HOMO-LUMO gap (ΔEgap), is a critical indicator of the molecule's chemical stability and the energy required for electronic excitation.

| Property Class | Calculated Parameter | Significance |

|---|---|---|

| Structural Properties | Bond Lengths (Å) | Determines the distance between atomic nuclei. |

| Bond Angles (°) | Defines the angles between adjacent bonds. | |

| Dihedral Angles (°) | Describes the conformation and steric strain of the molecule. | |

| Electronic Properties | HOMO Energy (eV) | Indicates electron-donating capability. |

| LUMO Energy (eV) | Indicates electron-accepting capability. | |

| HOMO-LUMO Gap (eV) | Relates to chemical stability and electronic transition energy. | |

| Dipole Moment (Debye) | Measures the overall polarity of the molecule. |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a widely used quantum chemical method due to its favorable balance of computational accuracy and efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the molecular properties from the electron density. This approach is effective for studying the ground-state properties of molecules, including geometry and electronic structure. Functionals like B3LYP are commonly employed in these calculations.

For investigating excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT. TD-DFT is particularly valuable for predicting the optical properties of molecules, such as their absorption and emission spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. This allows for a theoretical understanding of a molecule's color and photochemical behavior.

| Parameter | Description | Application |

|---|---|---|

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | Correlates directly with the position of absorption bands. |

| Wavelength (nm) | The wavelength of light absorbed during an electronic transition. | Predicts the UV-Vis absorption spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | Indicates the intensity of a spectral absorption peak. |

| Orbital Contributions | Identifies the molecular orbitals involved in the electronic transition (e.g., HOMO -> LUMO). | Provides insight into the nature of the excitation (e.g., π→π*). |

Quantitative Structure-Property Relationship (QSPR) Modeling and Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical correlation between calculated structural parameters, known as molecular descriptors, and an observable property. A key advantage of QSPR is its ability to estimate properties for compounds that have not yet been synthesized.

The foundation of any QSPR model is the selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area).

Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

By developing a regression model using these descriptors, QSPR can predict a wide range of properties, such as solubility, boiling point, and viscosity, for this compound and its derivatives.

| Descriptor Class | Example Descriptor | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index | Viscosity, Surface Tension |

| Geometrical (3D) | Solvent Accessible Surface Area | Aqueous Solubility |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Electron Affinity |

| Electrostatic Potential | Site of Chemical Reactivity |

Analysis of Thermodynamic Parameters and Energy Transfer Mechanisms in Derivatives

Computational methods are also employed to determine the thermodynamic stability of molecules and to explore dynamic processes like energy transfer in their derivatives.

Thermodynamic Parameters: Quantum chemical calculations can provide accurate estimates of fundamental thermodynamic properties. By computing the vibrational frequencies of the molecule, one can calculate statistical mechanical partition functions, which in turn yield values for enthalpy (H), entropy (S), and Gibbs free energy (G) of formation. These parameters are essential for predicting the spontaneity and energy balance of chemical reactions involving this compound.

Energy Transfer Mechanisms: When derivatives of this compound are designed for applications in materials science, such as in dye-sensitized solar cells, understanding energy transfer mechanisms is critical. One of the most common mechanisms is Förster Resonance Energy Transfer (FRET), a non-radiative process where energy is transferred from an excited donor molecule to an acceptor molecule. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. TD-DFT calculations are invaluable for predicting these spectral properties and thus for designing efficient energy transfer systems.

| Parameter | Computational Method | Role in FRET Analysis |

|---|---|---|

| Donor Emission Spectrum | TD-DFT | Used to calculate the spectral overlap with the acceptor. |

| Acceptor Absorption Spectrum | TD-DFT | Used to calculate the spectral overlap with the donor. |

| Transition Dipole Moment | TD-DFT | Determines the strength of the electronic transition and influences the orientation factor (κ²). |

| Optimized Molecular Geometry | DFT | Provides the distance (R) and relative orientation between the donor and acceptor moieties. |

Research on Derivatives and Analogues of 2,3 Diaminobenzophenone

Synthesis of Substituted Diaminobenzophenone Analogues

The synthesis of substituted diaminobenzophenone analogues is achieved through various chemical strategies that allow for the precise placement of functional groups on the benzophenone (B1666685) framework. These methods are critical for developing materials with specific chemical and physical properties.

A common approach for synthesizing substituted 2-aminobenzophenones begins with substituted anilines. researchgate.net This multi-step process involves:

Protection of the Amino Group: The aniline is first treated with acetic anhydride (B1165640) to form an acetanilide. This protection step is crucial to prevent unwanted side reactions of the amino group in subsequent steps.

Benzoylation: The acetanilide undergoes benzoylation, a variant of the Friedel-Crafts acylation, using a benzoylating agent like (trichloromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. researchgate.net

Deprotection: Finally, the acetyl group is removed from the amino group to yield the substituted 2-aminobenzophenone. researchgate.net

Another significant synthetic route is the Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling reaction is effective for forming carbon-nitrogen bonds. It can be used to couple an amine with an aryl halide, providing a regioselective method for synthesizing complex aminobenzophenone derivatives. For instance, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines can be coupled with 1-bromo-2-nitrobenzene derivatives. Subsequent reduction of the nitro groups leads to the formation of a diamine structure, which can then be used to create heterocyclic systems like phenazines. nih.gov

The table below summarizes key synthetic reactions used in the preparation of aminobenzophenone analogues.

| Reaction Type | Key Reagents | Purpose | Typical Yield |

| Friedel-Crafts Benzoylation | Acetanilide, (trichloromethyl)benzene, AlCl₃ | Introduces the benzoyl group to the aromatic ring. researchgate.net | Moderate to Good |

| Buchwald-Hartwig Coupling | Aryl halide, Amine, Palladium catalyst, Ligand | Forms a specific C-N bond for creating complex amines. nih.gov | Varies |

| Nitro Group Reduction | Nitro-compound, Reducing agent (e.g., H₂, Pd/C) | Converts nitro groups to primary amino groups. | High |

| Amine Protection/Deprotection | Acetic anhydride (protection), Acid/Base (deprotection) | Temporarily masks the reactivity of the amino group. researchgate.net | High |

These synthetic methodologies provide a robust toolkit for chemists to create a diverse library of diaminobenzophenone analogues, each with potentially unique properties suitable for further research and application.

Exploration of Triaminobenzophenones for Post-Cure Cross-Linking in Polymers

The benzophenone moiety is widely recognized for its utility in photochemistry, particularly as a photoinitiator for cross-linking polymer chains. nih.govrsc.org Upon exposure to ultraviolet (UV) light, the carbonyl group of the benzophenone enters an excited triplet state. This excited state can abstract a hydrogen atom from a nearby polymer chain, creating a radical on the polymer. The resulting benzophenone ketyl radical and polymer radical can then combine or react with other polymer chains, leading to the formation of covalent cross-links that create a stable polymer network. rsc.orgbgsu.edu

The incorporation of amino groups onto the benzophenone core, creating di- or triaminobenzophenones, introduces additional functionality. These amino groups can serve multiple purposes:

Polymer Backbone Integration: The primary amine groups can act as reactive sites, allowing the benzophenone derivative to be chemically incorporated into the polymer backbone during the initial polymerization process, for example, in the synthesis of polyimides or polyamides.

Post-Cure Reaction Sites: After the initial polymer structure is formed, these amino groups remain as pendent functional groups available for subsequent cross-linking reactions. This "post-cure" cross-linking can be initiated through different chemical means, providing an additional mechanism to enhance the thermal and mechanical properties of the final material.

Modified Photochemical Properties: The addition of electron-donating amino groups can alter the photophysical properties of the benzophenone chromophore, potentially shifting its absorption wavelength or influencing the efficiency of the photo-cross-linking process.

While specific research on triaminobenzophenones for post-cure cross-linking is not extensively detailed in the available literature, the principles of using multi-functional cross-linkers are well-established. The presence of three amino groups would offer multiple anchor points for integration into a polymer matrix. This could lead to a higher cross-linking density and, consequently, materials with enhanced rigidity, solvent resistance, and thermal stability. The exploration of triaminobenzophenones represents a logical progression in the design of advanced cross-linking agents for high-performance polymers.

Development of Modified Benzophenone Cores for Specific Research Aims

The versatility of the benzophenone structure has led to its modification for a wide range of scientific applications beyond polymer chemistry. By altering the substituents on the phenyl rings, researchers can fine-tune the molecule's properties for specific aims.

Photochemical Probes in Chemical Biology: Benzophenone derivatives are used as photo-cross-linking probes to study protein-protein and protein-DNA interactions. nih.govnih.gov A benzophenone-containing amino acid, such as p-benzoyl-L-phenylalanine (pBpa), can be genetically incorporated into a protein at a specific site. nih.gov Upon UV irradiation, the benzophenone group is activated and forms a covalent bond with a nearby interacting molecule, allowing researchers to "capture" transient interactions for analysis. nih.gov This technique provides valuable insights into the structure and function of biological complexes. nih.gov

Advanced Photoinitiators: The core benzophenone structure can be modified to create more efficient photoinitiators for free radical polymerization. researchgate.net By adding electron-donating groups, such as diphenylamine, to the benzophenone core, researchers have designed novel photoinitiators with red-shifted absorption maxima and higher molar extinction coefficients. These modifications allow the initiators to absorb light in the near-UV/visible region, making them more effective for curing coatings and other materials.

Surface Modification: Benzophenone's photochemical reactivity is also harnessed for surface modification. Thin films of polymers containing photoreactive benzophenone units can be grafted onto substrates. nih.gov When exposed to UV light, the benzophenone groups can form covalent bonds with the underlying surface or with other polymer chains, creating stable, cross-linked coatings. nih.govchemrxiv.org This method is used to alter the surface properties of materials, for example, to improve biocompatibility or create patterned surfaces for microelectronics. nih.gov

The table below highlights various modifications of the benzophenone core and their intended research applications.

| Modification | Research Aim | Key Feature/Mechanism |

| Incorporation into an amino acid (e.g., pBpa) | Mapping biomolecular interactions nih.gov | Site-specific incorporation into proteins allows for UV-induced covalent cross-linking to interacting partners. nih.gov |

| Addition of electron-donating groups | Creating efficient photoinitiators | Shifts absorption to longer wavelengths and increases light absorption efficiency for polymerization. |

| Attachment to polymer backbones | Creating photo-cross-linkable polymers and hydrogels. rsc.org | UV activation of the benzophenone moiety leads to C-H insertion and the formation of a cross-linked polymer network. rsc.org |

| Incorporation as a linker in Metal-Organic Frameworks (MOFs) | Developing photosensitive smart materials nih.gov | Allows for post-synthetic photochemical modification of the MOF's properties by attaching other molecules. nih.gov |

These examples demonstrate that by strategically modifying the benzophenone core, scientists can create a diverse range of functional molecules tailored for advanced applications in materials science, chemistry, and biology.

Applications in Polymer Science and Advanced Materials Research

Development of High-Performance Polyimides and Copolymers

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. solvay.comsyensqo.com The properties of polyimides are significantly influenced by the chemical structure of the monomers used in their synthesis—specifically the dianhydride and the diamine. The synthesis typically involves a two-step process where a dianhydride and a diamine react in a polar aprotic solvent to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.eduvt.edu

The incorporation of 2,3'-Diaminobenzophenone as the diamine monomer introduces a kinked, asymmetric structure into the polymer backbone. This irregularity hinders the close packing of polymer chains, which can lead to modified properties compared to polyimides synthesized from more symmetrical diamines. For instance, research on polyimides derived from benzophenonetetracarboxylic dianhydride (BTDA) and various aromatic diamines has shown that the structure of the diamine significantly impacts the final properties of the polymer. lew.ro While specific studies focusing solely on the 2,3'-isomer are not extensively detailed in the provided results, the principles of structure-property relationships in polyimides allow for inferences. The use of asymmetric diamines generally leads to polyimides with increased solubility and potentially lower glass transition temperatures compared to their symmetric counterparts.

For example, studies on polyimides with pendant alkyl groups attached to a diaminobenzophenone monomer (p-alkyl-m,p'-diaminobenzophenone) demonstrated a systematic decrease in the glass transition temperature (Tg) as the length of the alkyl group increased. nasa.gov This illustrates how modifications to the diamine structure can be used to tune the thermal properties of the resulting polyimide. Similarly, the asymmetric nature of 2,3'-DABP is expected to influence the final polymer properties.

Advanced Polymer System Design for Tailored Properties (e.g., enhanced processability, improved thermal characteristics)

A significant challenge with many high-performance aromatic polyimides is their poor processability, often stemming from their insolubility and high glass transition temperatures. vt.edulew.ro The design of the polymer backbone by selecting specific monomers is a key strategy to overcome these limitations. The use of asymmetric monomers like this compound is a deliberate design choice to enhance processability.

Enhanced Processability and Solubility: The non-linear structure of 2,3'-DABP disrupts the intermolecular forces and crystalline packing that render many aromatic polyimides insoluble. This disruption can make the resulting polyimides more soluble in common organic solvents, which is a critical factor for processing and fabrication into films, coatings, and other forms. scispace.commdpi.com For instance, polyimides synthesized from dianhydrides containing bulky fluorene groups or flexible ether linkages have demonstrated improved solubility. lew.romdpi.com The introduction of asymmetry via 2,3'-DABP can achieve a similar effect, allowing for easier solution casting or spin coating. rsc.org Research on various polyimides shows that structural modifications, such as incorporating bulky side groups or flexible linkages, effectively decrease chain packing and improve solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). mdpi.comtitech.ac.jp

Improved Thermal Characteristics: While introducing flexibility or asymmetry can enhance solubility, it often comes with a trade-off in thermal stability. However, the rigid benzophenone (B1666685) unit within the 2,3'-DABP monomer helps to maintain a high level of thermal resistance. The glass transition temperature (Tg) and thermal decomposition temperature are critical parameters for high-performance polymers. mdpi.comresearchgate.net The final thermal properties of a polyimide derived from 2,3'-DABP would depend on the corresponding dianhydride used. For instance, polyimides derived from rigid dianhydrides like pyromellitic dianhydride (PMDA) tend to have higher thermal stability than those from more flexible dianhydrides. lew.roscispace.com Isomeric composition also plays a role; polyimides from a more linear diamine isomer generally exhibit a lower coefficient of thermal expansion (CTE) compared to those from a more distorted isomer. nih.gov

Interactive Table: Expected Influence of 2,3'-DABP on Polyimide Properties

| Property | Influence of 2,3'-DABP Monomer | Rationale |

|---|---|---|

| Solubility | Increased | Asymmetric structure disrupts chain packing, weakening intermolecular forces. |

| Processability | Enhanced | Improved solubility allows for easier solution-based processing techniques. |

| Glass Transition Temp. (Tg) | Potentially Lowered | The kinked structure can increase free volume, lowering the energy needed for chain mobility. |

| Thermal Stability | High (maintained) | The rigid aromatic and benzophenone core contributes to good thermal resistance. |

| Crystallinity | Reduced | The irregular polymer chain structure hinders the formation of ordered crystalline domains. |

Exploration in Organic Light-Emitting Diode (OLED) Materials Research (General Benzophenone Derivatives)

The benzophenone core is a key structural motif in the design of materials for Organic Light-Emitting Diodes (OLEDs). ktu.edupreprints.org Its electron-withdrawing nature and ability to facilitate intersystem crossing (the transition between singlet and triplet excited states) make it a valuable component in both host and emitter materials for OLEDs. mdpi.comresearchgate.net

Benzophenone derivatives are particularly promising for the development of thermally activated delayed fluorescence (TADF) emitters. preprints.orgmdpi.com In fluorescent OLEDs, only 25% of the electrically generated excitons (singlet states) can emit light, limiting the theoretical maximum efficiency. mdpi.com TADF materials enable the harvesting of the remaining 75% of non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). ktu.edupreprints.org This can lead to devices with exceptionally high external quantum efficiencies (EQEs). preprints.org

The benzophenone unit acts as an efficient acceptor block in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules designed for TADF. mdpi.comnih.gov The twisted geometry of the benzophenone core helps to reduce intermolecular interactions and self-quenching effects. mdpi.com While specific research on this compound in OLEDs is not prominent in the search results, the general principles of benzophenone chemistry are highly relevant. The amino groups on the 2,3'-DABP molecule could serve as donor units or as points for further functionalization to create more complex D-A structures. However, challenges such as non-radiative triplet quenching can be an issue in benzophenone-derived compounds, and molecular design strategies are employed to suppress these unwanted energy loss pathways. researchgate.netrsc.org

Table: Key Properties of Benzophenone Derivatives in OLEDs

| Property | Relevance to OLEDs | Reference |

|---|---|---|

| High Intersystem Crossing Efficiency | Facilitates the generation of triplet excitons, essential for phosphorescence and TADF. | mdpi.com |

| Electron-Deficient Core | Acts as an excellent electron acceptor in Donor-Acceptor type TADF molecules. | mdpi.comnih.gov |

| Twisted Molecular Geometry | Reduces intermolecular quenching effects, improving emission efficiency in the solid state. | mdpi.com |

| Reverse Intersystem Crossing (RISC) | Enables harvesting of triplet excitons in TADF devices, boosting internal quantum efficiency towards 100%. | ktu.edupreprints.org |

Academic Analytical and Spectroscopic Characterization Techniques Applied to 2,3 Diaminobenzophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds.

¹H NMR: In a hypothetical ¹H NMR spectrum of 2,3'-diaminobenzophenone, one would expect to see a complex pattern of signals in the aromatic region (typically δ 6.0-8.0 ppm). The protons on the two phenyl rings would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) based on their electronic environment and proximity to the amino and carbonyl groups. The protons of the two amine (-NH₂) groups would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. One would anticipate a signal for the carbonyl carbon (C=O) in the downfield region (around δ 190-200 ppm). The 12 aromatic carbons would appear in the δ 110-150 ppm range, with carbons bonded to the electron-donating amino groups appearing more upfield compared to those adjacent to the electron-withdrawing carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300-3500 | Stretching (typically two bands for -NH₂) |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Ketone) | 1630-1680 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1250-1350 | Stretching |

Table 1. Expected Infrared Absorption Bands for this compound.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₁₃H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.25 g/mol ). The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic ketones and amines have strong UV absorptions. The spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions of the aromatic rings and n→π* transitions associated with the carbonyl group. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the substitution pattern on the aromatic rings. This technique is also valuable for monitoring the progress of reactions involving the compound, such as polymerization, by observing changes in the absorbance over time.

Electrochemical Studies using Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. While specific studies on this compound are not available, CV is often used to investigate the electrochemical behavior of polymers derived from such diamines. For polyamides or polyimides synthesized from this compound, CV could be used to determine their oxidation and reduction potentials, assess their electrochemical stability, and study the kinetics of electron transfer processes. This information is crucial for applications in electronics and materials science.

Thermal Analysis Techniques (e.g., DTA, TGA, DSC) in Polymer Research

Thermal analysis techniques are critical for characterizing the thermal properties of polymers derived from monomers like this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a polymer made from this compound, TGA would determine its thermal stability and decomposition temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature program. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the polymer.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference. It is used to detect phase transitions and chemical reactions, providing similar information to DSC.

These analyses are fundamental in assessing the suitability of polymers for high-temperature applications. For instance, research on polyamides derived from isomers like 3,4-diaminobenzophenone (B196073) shows they exhibit high glass transition temperatures (220-300°C) and decomposition temperatures around 450-480°C, properties that would be similarly investigated for polymers from the 2,3'- isomer. sciensage.info

Emerging Research Directions and Future Perspectives for 2,3 Diaminobenzophenone

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of specific isomers of diaminobenzophenones, such as the 2,3'- configuration, presents a significant challenge due to the potential for the formation of multiple isomers. Traditional synthetic routes often involve multi-step processes with moderate yields and the need for extensive purification. Current research is therefore geared towards developing more efficient and selective methodologies.

A common precursor for the synthesis of diaminobenzophenones is the corresponding dinitrobenzophenone, which is subsequently reduced. The initial Friedel-Crafts acylation to produce the dinitro compound can result in a mixture of isomers, necessitating careful control of reaction conditions to favor the desired 2,3'-dinitobenzophenone. Innovations in catalysis and reaction engineering are being explored to improve the regioselectivity of this key step.

Furthermore, advancements in reduction techniques are also crucial. While catalytic hydrogenation is a standard method, researchers are investigating novel catalytic systems that can achieve high yields and purity under milder conditions, thus reducing energy consumption and by-product formation. The table below summarizes some of the key parameters and challenges in the synthesis of diaminobenzophenone isomers.

| Synthetic Step | Key Parameters | Challenges and Research Focus |

| Friedel-Crafts Acylation | Catalyst, Solvent, Temperature | Improving regioselectivity to favor the 2,3'-isomer, minimizing side reactions. |

| Nitration | Nitrating agent, Acid concentration | Controlling the position of nitro groups on the benzophenone (B1666685) core. |

| Reduction | Catalyst, Hydrogen pressure, Temperature | Achieving complete reduction of dinitro to diamino groups with high purity and yield. |

Design Principles for Next-Generation Materials Utilizing Diaminobenzophenone Cores

The asymmetrical structure of 2,3'-Diaminobenzophenone, with amino groups in the ortho and meta positions on the two phenyl rings, offers unique possibilities for polymer design. This non-linearity can disrupt chain packing, potentially leading to polymers with enhanced solubility and processability without compromising thermal stability. These characteristics are highly desirable for high-performance polymers like polyimides and polyamides.

Polyimides derived from diaminobenzophenones are known for their excellent thermal and mechanical properties. A study by NASA investigated polyimides prepared from benzophenone tetracarboxylic acid dianhydride (BTDA) and various p-alkyl-m,p'-diaminobenzophenone monomers. nasa.gov This research, while focusing on an alkyl-substituted derivative, provides insight into the potential of the m,p'-diaminobenzophenone (structurally related to this compound) backbone in creating polymers with tailored properties. The introduction of alkyl groups was found to systematically decrease the glass transition temperature, indicating that modifications to the diamine core can be a powerful tool for tuning the final properties of the polymer. nasa.gov

Future design principles for materials utilizing this compound cores will likely focus on:

Solubility Enhancement: Leveraging the bent structure to create soluble high-performance polymers for easier processing.

Tailored Thermal Properties: Fine-tuning the polymer backbone to achieve a desired balance between thermal stability and processability.

Advanced Optical and Electronic Properties: Exploring the influence of the unique electronic structure of the this compound unit on the photophysical and electronic characteristics of the resulting materials.

The development of new polymers from this compound could lead to applications in aerospace, electronics, and other industries requiring materials with exceptional performance.

Advanced Mechanistic Understanding of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its use in synthesis and materials science. The presence of two amino groups with different electronic environments (one ortho to the carbonyl group and one meta) can lead to differential reactivity, which can be exploited for selective chemical transformations.

Computational chemistry and advanced spectroscopic techniques are becoming invaluable tools for elucidating the intricate details of these reactions. For instance, density functional theory (DFT) calculations can be employed to model the reaction pathways for polymerization, helping to predict the structure and properties of the resulting polymers. Understanding the kinetics and thermodynamics of these transformations will enable chemists to design more efficient and controlled synthetic processes.

Future research in this area will likely involve:

In-depth Kinetic Studies: To quantify the reactivity of the individual amino groups in this compound.

Computational Modeling: To simulate reaction intermediates and transition states, providing insights that are difficult to obtain experimentally.

Spectroscopic Analysis: To identify and characterize the transient species formed during complex chemical reactions.

By combining experimental and theoretical approaches, a comprehensive mechanistic understanding of the chemical behavior of this compound can be achieved, paving the way for its more effective utilization in the development of novel molecules and materials.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,3'-Diaminobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as selective nitro-group reduction or condensation of protected amine precursors. For example, nitro intermediates can be catalytically hydrogenated (e.g., H₂/Pd-C) to yield free amines, with strict inert conditions to prevent oxidation . Optimization includes:

- Temperature control : Reactions often proceed at 80–100°C in polar aprotic solvents (DMF, DMSO).

- Protection/deprotection : Acetylation of amine groups (using acetic anhydride) prevents side reactions during coupling steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired isomer from regioisomeric byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) confirm functional groups .

- NMR : Aromatic proton splitting patterns (e.g., doublets for para-substituted rings) and amine proton coupling (δ 4.5–5.5 ppm) resolve structural ambiguities .

- X-ray crystallography : Resolves precise stereochemistry, as demonstrated for 4,4'-Diaminobenzophenone (trigonal space group P31) .

- Mass spectrometry : Molecular ion peak at m/z 212.25 (C₁₃H₁₂N₂O) with fragmentation patterns identifying amine loss .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The compound serves as:

- Polymer precursor : Reacts with dianhydrides (e.g., BTDA) to form heat-resistant polyimides. Glass-transition temperatures (T₉) correlate with alkyl chain length in derivatives (e.g., T₉ = 248°C for methyl-substituted analogs) .

- Crosslinking agent : The meta-amine group enables post-cure modifications, enhancing thermal stability in resins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies often stem from:

- Oxygen sensitivity : Amine oxidation during synthesis reduces yields. Use of Schlenk lines or nitrogen atmospheres improves reproducibility .

- Regioisomeric impurities : HPLC with C18 columns (acetonitrile/water gradient) separates isomers. Crystallization from ethanol/water (7:3 v/v) further purifies the product .

- Catalyst selection : Palladium on carbon (5% wt) outperforms Raney nickel in hydrogenation steps, minimizing dehalogenation side reactions .

Q. What strategies enhance the stability of this compound in biological assays?

- Methodological Answer : Stability challenges include:

- Photodegradation : Store solutions in amber vials under argon. Add antioxidants (e.g., 0.1% BHT) to prevent radical formation .

- pH sensitivity : Buffers (pH 7.4 PBS) mitigate amine protonation, which alters solubility and reactivity .

- Matrix compatibility : In MALDI-MS, co-matrices like spermine suppress alkali adducts and enhance signal resolution for oligonucleotides (detection limit: 50 fmol/µL) .

Q. How does substitution pattern (2,3' vs. 3,4') influence the electronic properties of diaminobenzophenones?

- Methodological Answer : Comparative studies of isomers reveal:

- Steric effects : 2,3'-substitution creates torsional strain, reducing conjugation (UV-Vis λₘₐₓ shifts from 320 nm to 290 nm vs. 3,4'-isomers) .

- Redox behavior : Cyclic voltammetry shows 2,3'-isomers have lower oxidation potentials (−0.3 V vs. Ag/AgCl) due to electron-donating amine groups .

- Biological activity : 2,3'-derivatives exhibit stronger antimicrobial activity (MIC = 8 µg/mL against E. coli) than 3,4'-analogs, attributed to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.